11-Hydroxyundecan-2-one

Description

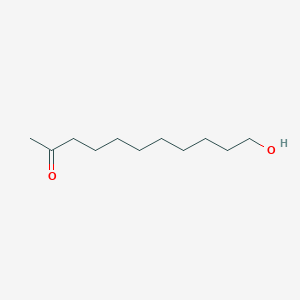

11-Hydroxyundecan-2-one (C₁₁H₂₂O₂) is a hydroxy ketone characterized by a linear 11-carbon chain with a hydroxyl (-OH) group at the 11th position and a ketone (-C=O) group at the 2nd position. It is a white crystalline solid with a melting point of 39–40°C, as reported in catalytic studies involving Wacker oxidation systems . Its bifunctional nature (hydroxyl and ketone groups) distinguishes it from simpler aliphatic ketones, enabling unique reactivity in organic synthesis and coordination chemistry.

Properties

Molecular Formula |

C11H22O2 |

|---|---|

Molecular Weight |

186.29 g/mol |

IUPAC Name |

11-hydroxyundecan-2-one |

InChI |

InChI=1S/C11H22O2/c1-11(13)9-7-5-3-2-4-6-8-10-12/h12H,2-10H2,1H3 |

InChI Key |

IACCVEKYDYBVMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCCCCCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 11-Hydroxyundecan-2-one is compared to compounds with analogous carbon chains or functional groups.

Functional Group-Based Comparison

Aliphatic Ketones

- 2-Undecanone (CAS 112-12-9): Structure: A linear ketone with a carbonyl group at position 2. Physical Properties: Pale yellow liquid; boiling point 231°C, density 0.83 g/cm³ . Toxicity: Acute oral LD₅₀ >5,000 mg/kg (rat, rabbit); highly toxic to aquatic life (LC₅₀ for fish <1 mg/L) . Applications: Used in fragrances, solvents, and insect repellents. Key Difference: The absence of a hydroxyl group in 2-undecanone results in lower polarity, making it a liquid at room temperature compared to the solid-state hydroxy ketone.

Amines

- 1-Aminoundecane (Undecylamine, CAS 7307-55-3): Structure: An 11-carbon primary amine (-NH₂). Physical Properties: Liquid; molecular weight 171.33 g/mol . Applications: Intermediate in surfactant synthesis.

Carboxylic Acid Derivatives

- 11-(Oxolan-2-yl)undecanoic Acid: Structure: Combines a carboxylic acid (-COOH) and a tetrahydrofuran ring. Properties: Acidic (pKa ≈4.95); moderate hydrophilicity (LogD ~1.64 at pH 5.5) . Applications: Potential use in polymer chemistry due to bifunctional reactivity. Key Difference: The carboxylic acid group enhances water solubility and acidity, contrasting with the hydroxy ketone’s neutral polarity.

Hydrocarbon Analogs

- Physical Properties: Liquid; boiling point 196°C . Applications: Solvent or fuel additive.

2-Methylundecane (CAS 7045-71-8) :

Key Difference : Hydrocarbons lack functional groups, resulting in lower reactivity and absence of catalytic or coordination applications.

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.